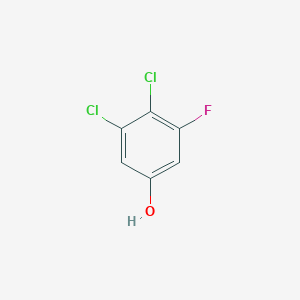

3,4-Dichloro-5-fluorophenol

Description

3,4-Dichloro-5-fluorophenol (CAS RN: Not explicitly listed in provided evidence) is a halogenated aromatic compound featuring two chlorine substituents at the 3- and 4-positions and a fluorine atom at the 5-position of the phenolic ring. This trifunctional substitution pattern imparts distinct electronic, steric, and reactivity properties compared to simpler chlorophenols. Halogenated phenols are critical intermediates in pharmaceuticals, agrochemicals, and specialty polymers, where substituent positions and electronegativity influence bioavailability, metabolic stability, and binding affinity .

Properties

IUPAC Name |

3,4-dichloro-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPYRWOMBLZYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenol ring. For example, the reaction of 3,4-dichlorophenol with a fluorinating agent like sulfur tetrafluoride can yield 3,4-Dichloro-5-fluorophenol .

Industrial Production Methods: Industrial production of 3,4-Dichloro-5-fluorophenol may involve multi-step processes that ensure high yield and purity. These processes often include the preparation of intermediates, followed by selective halogenation reactions. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluorophenol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the halogens.

Oxidation Reactions: Quinones and other oxidized derivatives.

Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3,4-Dichloro-5-fluorophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dichloro-5-fluorophenol with key analogs in terms of substitution patterns, physicochemical properties, toxicity, and applications.

Substitution Patterns and Electronic Effects

Key Insights :

- The absence of a carboxylic acid group (cf. 2,4-Dichloro-5-fluorobenzoic acid) reduces water solubility but may improve membrane permeability in biological systems .

Toxicity and Environmental Impact

Data from the Agency for Toxic Substances and Disease Registry (ATSDR) highlight that chlorophenols exhibit varying toxicities depending on substitution patterns:

- 3,4-Dichlorophenol: Oral LD₅₀ (rat) = 1,250 mg/kg; classified as a Group D carcinogen (inadequate evidence in humans) .

- Fluorinated analogs: Limited toxicity data in the provided evidence, but fluorine’s presence may reduce metabolic degradation rates, increasing environmental persistence .

Research Findings and Data Limitations

- ATSDR Report (2022): Identified 416 studies on chlorophenols but lacked specific data on fluorinated derivatives like 3,4-Dichloro-5-fluorophenol, suggesting a need for targeted toxicological profiling .

- Biopharmacule Product Catalog : Lists fluorinated dichloro compounds (e.g., 2,4-Dichloro-5-fluorobenzoyl chloride) but omits physicochemical data, highlighting commercial availability without public toxicity disclosures .

Biological Activity

3,4-Dichloro-5-fluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the presence of chlorine and fluorine atoms, suggest a range of interactions with biological systems, making it a candidate for further pharmacological studies.

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 193.00 g/mol

- Structure : The compound features a phenolic structure with two chlorine atoms and one fluorine atom, contributing to its reactivity and potential biological activity.

The biological activity of 3,4-Dichloro-5-fluorophenol is largely attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents can enhance its binding affinity to proteins and enzymes, potentially modulating various biochemical pathways. This interaction may lead to the inhibition of key enzymes involved in metabolic processes or microbial growth, positioning it as a candidate for antimicrobial and therapeutic applications.

Biological Activity and Applications

-

Antimicrobial Properties :

- Research indicates that 3,4-Dichloro-5-fluorophenol exhibits significant antibacterial activity against various strains of bacteria, including Echerichia coli and Staphylococcus aureus. These findings suggest its potential use in developing antibacterial agents .

- A study highlighted its effectiveness in inhibiting bacterial growth by disrupting metabolic pathways critical for survival.

-

Enzyme Inhibition :

- The compound has shown promise as an enzyme inhibitor, which may be relevant in the context of infectious diseases or cancer treatment. By inhibiting specific enzymes, it could disrupt disease processes.

- Case Studies :

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safe application. Preliminary studies suggest that at certain concentrations, the compound may induce cytotoxic effects in mammalian cells; however, further research is required to elucidate its safety and efficacy fully .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 193.00 g/mol |

| Antibacterial Activity | Effective against Echerichia coli and Staphylococcus aureus |

| Enzyme Inhibition | Potentially inhibits key metabolic enzymes |

| Toxicological Concerns | Cytotoxic effects at high concentrations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.